molecular formula C16H12ClFO3 B1327976 3-Chloro-3'-(1,3-dioxolan-2-YL)-5-fluorobenzophenone CAS No. 898759-43-8

3-Chloro-3'-(1,3-dioxolan-2-YL)-5-fluorobenzophenone

Cat. No.: B1327976
CAS No.: 898759-43-8
M. Wt: 306.71 g/mol
InChI Key: HLDJREPVTXABAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone is a chemical compound with the molecular formula C16H12ClFO3. It is a member of the benzophenone family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a fluorine atom, and a dioxolane ring attached to the benzophenone core.

Preparation Methods

The synthesis of 3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzophenone and 5-fluorobenzophenone.

    Formation of Dioxolane Ring: The dioxolane ring is introduced through a reaction with ethylene glycol in the presence of an acid catalyst.

    Chlorination and Fluorination: The chloro and fluoro groups are introduced through halogenation reactions using reagents like thionyl chloride and fluorine gas.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups enhance its reactivity, allowing it to interact with enzymes and receptors in biological systems. The dioxolane ring provides stability and modulates its physicochemical properties, influencing its bioavailability and efficacy.

Comparison with Similar Compounds

3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone can be compared with other similar compounds, such as:

    3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone: Lacks the fluorine atom, resulting in different reactivity and applications.

    3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone: Similar structure but with a different position of the fluorine atom, affecting its chemical properties and uses.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3/c17-13-7-12(8-14(18)9-13)15(19)10-2-1-3-11(6-10)16-20-4-5-21-16/h1-3,6-9,16H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDJREPVTXABAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645079
Record name (3-Chloro-5-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-43-8
Record name (3-Chloro-5-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.